molecular formula C15H12N2O4S B366634 Methyl 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate CAS No. 101187-48-8

Methyl 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate

Cat. No. B366634
M. Wt: 316.3g/mol
InChI Key: WBLVBDMVJKCBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a member of the benzothiazole family of compounds, which are known to have a wide range of biological activities. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate involves the reaction of 4-aminobenzoic acid with 1,1-dioxido-1,2-benzothiazole followed by esterification with methanol.

Starting Materials
4-aminobenzoic acid, 1,1-dioxido-1,2-benzothiazole, Methanol, Sulfuric acid, Sodium hydroxide, Ethyl acetate, Wate

Reaction
Step 1: 4-aminobenzoic acid is reacted with 1,1-dioxido-1,2-benzothiazole in the presence of sulfuric acid as a catalyst and heated to 150°C to form the intermediate 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid., Step 2: The intermediate is then esterified with methanol in the presence of sodium hydroxide as a catalyst and heated to 60°C to form Methyl 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate., Step 3: The product is then extracted with ethyl acetate and washed with water to remove impurities., Step 4: The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to obtain the final product.

Scientific Research Applications

Methyl 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate has been studied for its potential applications in a variety of scientific research areas. It has been shown to have anticancer activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an antimicrobial agent, with promising results in inhibiting the growth of various bacteria and fungi. Additionally, it has been investigated for its potential as an antioxidant and anti-inflammatory agent.

Mechanism Of Action

The mechanism of action for Methyl 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate is not fully understood, but it is believed to act through multiple pathways. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, potentially through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. It has also been shown to inhibit the activity of various enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death.

Biochemical And Physiological Effects

Methyl 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, as well as bacterial and fungal cell wall synthesis. It has also been shown to have antioxidant and anti-inflammatory effects, potentially through the upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

Methyl 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a wide range of biological activities. However, there are also some limitations to its use. It can be difficult to obtain in large quantities, and its mechanism of action is not fully understood. Additionally, it has not been extensively studied in vivo, so its potential side effects and toxicity are not well known.

Future Directions

There are several potential future directions for research on Methyl 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate. One area of interest is its potential use in combination with other anticancer agents, to enhance their effectiveness. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. It may also be worthwhile to investigate its potential use in other disease areas, such as neurodegenerative diseases or autoimmune disorders. Finally, there is potential for the development of new synthetic routes to produce Methyl 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate, which could make it more readily available for research purposes.
Conclusion:
Methyl 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate is a promising compound with a wide range of potential applications in scientific research. Its synthesis method is relatively simple, and it has been shown to have anticancer and antimicrobial activity, as well as potential antioxidant and anti-inflammatory effects. While more research is needed to fully understand its mechanism of action and potential side effects, it has several advantages for use in lab experiments. Further research in this area has the potential to lead to the development of new treatments for a variety of diseases.

properties

IUPAC Name

methyl 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-21-15(18)10-6-8-11(9-7-10)16-14-12-4-2-3-5-13(12)22(19,20)17-14/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLVBDMVJKCBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate

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